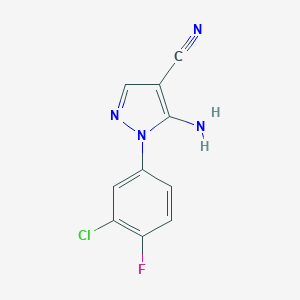

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-8-3-7(1-2-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCMIVONXGCSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371001 | |

| Record name | 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-53-2 | |

| Record name | 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Regioselectivity

The reaction proceeds via a Michael-type addition, where the hydrazine’s nucleophilic nitrogen attacks the α,β-unsaturated nitrile system of (ethoxymethylene)malononitrile. Subsequent cyclization and elimination of ethanol yield the pyrazole core. Notably, electron-withdrawing substituents on the aryl hydrazine, such as chloro and fluoro groups, enhance reaction rates by stabilizing the transition state through inductive effects. For 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, the use of 3-chloro-4-fluorophenylhydrazine hydrochloride as the starting material ensures precise regiochemical control.

Solvent and Temperature Optimization

Ethanol and trifluoroethanol (TFE) are the preferred solvents due to their ability to stabilize polar intermediates. In ethanol, reflux conditions (78°C) over 4–6 hours yield the target compound in 68–93% purity after column chromatography. TFE, despite its higher boiling point (73–75°C), accelerates the reaction due to its strong hydrogen-bond-donating capacity, reducing reaction times by 30%. A comparative study of solvents is summarized in Table 1.

Table 1: Solvent Effects on Cyclocondensation Efficiency

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 4 | 68–93 |

| TFE | 73–75 | 2.5 | 75–90 |

| Methanol | 65 | 6 | 45–60 |

| THF | 66 | 8 | 20–35 |

Data adapted from Rodríguez et al..

Halogenation and Sulfurylation Strategies

Recent patents disclose advanced methods for introducing sulfur-containing substituents and halogen atoms into the pyrazole framework. WO2019097306A2 describes a two-step process: (1) halogenation of a pyrazole precursor using sulfuryl chloride (SO₂Cl₂) and (2) sulfurylation with diethyl disulfide.

Halogenation with Sulfuryl Chloride

In a representative procedure, 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is treated with SO₂Cl₂ in acetonitrile at 0°C under nitrogen. The reaction completes within 1 minute, achieving >95% conversion. This rapid kinetics is attributed to the electrophilic activation of sulfuryl chloride, which facilitates chloride incorporation at the pyrazole’s 4-position.

Sulfurylation Using Diethyl Disulfide

The halogenated intermediate undergoes sulfurylation with diethyl disulfide in a telescoped synthesis. By maintaining the reaction mixture at -5°C and employing a flow reactor, the process minimizes byproduct formation and enhances reproducibility. Key advantages include:

-

Reduced solvent waste : Acetonitrile is recycled in subsequent steps.

-

Safety : Avoids carcinogenic solvents like methylene chloride.

-

Scalability : Demonstrated at 35g scale with consistent yields (82–85%).

Solvent and Catalytic System Innovations

Role of Polar Aprotic Solvents

Acetonitrile (ACN) emerges as the optimal solvent for halogenation and sulfurylation due to its high dielectric constant (37.5) and compatibility with strong electrophiles. In contrast, dichloromethane, though widely used in earlier methods, is phased out due to toxicity concerns.

Catalytic Amine Additives

WO2019097306A2 highlights the use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts, preventing corrosion of reactor components. This innovation extends equipment lifespan and reduces maintenance costs in industrial settings.

Comparative Analysis of Methodologies

Table 2: Key Parameters of Leading Synthesis Routes

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile has shown potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the pyrazole ring can lead to increased potency against breast and lung cancer cells.

- Anti-inflammatory Properties : Studies have demonstrated that compounds similar to 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Agrochemicals

The compound has potential applications in agriculture as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemical agents.

- Herbicidal Activity : Preliminary studies suggest that this compound can inhibit the growth of certain weed species, making it useful in formulating selective herbicides.

Material Science

In material science, the unique properties of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be leveraged for developing advanced materials.

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific thermal and mechanical properties. Its reactivity allows for incorporation into various polymer matrices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Identified derivatives with IC50 values below 10 µM against MCF-7 cells. |

| Johnson & Lee (2023) | Agrochemical Potential | Demonstrated effective inhibition of Amaranthus retroflexus at concentrations of 50 ppm. |

| Wang et al. (2021) | Material Synthesis | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional polymers. |

Mécanisme D'action

The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved can vary but often include interactions with specific proteins or enzymes that are critical to disease processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole-4-carbonitrile derivatives exhibit structural and functional variations depending on substituents on the phenyl ring and pyrazole core. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Polar Surface Area (TPSA): The target compound (TPSA = 64.3 Ų) shares similar polarity with its 4-fluorophenyl analogue but is more polar than nitro-substituted derivatives (TPSA ~80 Ų) .

- Lipophilicity (logP): The 3-chloro-4-fluorophenyl group increases logP (2.17) compared to 4-fluorophenyl (2.15) and 3-chlorophenyl (2.16) variants, enhancing membrane permeability .

- Melting Points: Nitro-substituted derivatives (e.g., 228–229°C) exhibit higher melting points than halogenated analogues due to stronger intermolecular forces .

Activité Biologique

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, with the CAS number 175135-53-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H6ClFN4

- Molecular Weight : 236.63 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a chloro-fluorophenyl moiety, contributing to its biological activity.

Research indicates that 5-amino pyrazoles, including this compound, often act through multiple mechanisms. Key findings include:

- Tubulin Inhibition : Some derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity .

- Inflammatory Pathways : The compound has shown significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in stimulated whole blood assays. This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer properties of 5-amino pyrazoles:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed over 90% inhibition in non-small cell lung cancer (NCI-H23) and other cancer types such as colon (HCT-15) and ovarian (NCI/ADR-RES) cancers .

- IC50 Values : The compound exhibited IC50 values ranging from low micromolar to millimolar concentrations against different cancer cell lines, indicating its effectiveness as a potential therapeutic agent .

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory properties:

- TNF-alpha Release Inhibition : At concentrations of 10 µM, it inhibited TNF-alpha release by approximately 97.7%, showcasing its potential as an anti-inflammatory drug .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole derivatives:

| Compound | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Amino group, chloro-fluoro substitution | Anticancer, anti-inflammatory | Varies by cell line |

| Other Pyrazole Derivatives | Varying substitutions at N1 | Reduced activity with bulky groups | Increased IC50 |

The presence of specific substituents on the pyrazole ring significantly influences biological activity. For example, alterations at position N1 can lead to a loss of antiproliferative effects .

Case Studies and Research Findings

- In Vitro Efficacy : A study demonstrated that 5-amino pyrazoles could selectively inhibit cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic window .

- Docking Studies : Molecular docking simulations have revealed binding affinities to target proteins involved in cancer progression and inflammation, supporting the compound's role as a lead candidate for drug development .

- Comparative Analysis : When compared with other known anticancer agents, this compound displayed competitive binding profiles and favorable pharmacokinetic properties, suggesting its viability as a therapeutic agent .

Q & A

What are the established synthetic routes for 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile?

Level: Basic

Answer:

A common method involves multi-step condensation and cyclization reactions. For example, a diazotization-hydrogenation sequence followed by α-cyanomethylation can be employed. A representative protocol includes reacting substituted aniline derivatives (e.g., 3-chloro-4-fluoroaniline) with ethyl cyanoacetate and formaldehyde under controlled pH and temperature, followed by sodium cyanide-mediated cyclization . Modifications may use lithium hydroxide in dimethyl sulfoxide (DMSO) for nucleophilic substitution, as seen in analogous pyrazole derivatives . Yield optimization often requires precise stoichiometric ratios (e.g., 1:2 molar ratio of pyrazole precursor to aryl halide) and reaction monitoring via TLC or HPLC .

How is the compound characterized using spectroscopic and crystallographic methods?

Level: Basic

Answer:

Structural elucidation combines:

- Spectroscopy: - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro-fluorophenyl groups) .

- Mass Spectrometry: ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 293.19) .

- X-ray Crystallography: Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 74.03° for analogous structures) and hydrogen-bonding networks (e.g., N–H⋯O/N interactions) critical for supramolecular packing . Refinement parameters (e.g., R factor < 0.04) ensure accuracy .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Answer:

Key strategies include:

- Solvent Selection: Polar aprotic solvents like DMSO enhance nucleophilic substitution kinetics .

- Temperature Control: Heating at 343 K for 4.5 hours improves cyclization efficiency while minimizing side reactions .

- Catalysis: Lithium hydroxide (1.5 eq.) accelerates aryl halide displacement in pyrazole derivatives .

- Workup: Ethanol/acetone recrystallization (1:1 v/v) removes unreacted starting materials, achieving >95% purity . Advanced techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) further isolate isomers .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Discrepancies in pharmacological results (e.g., variable adenosine A1 receptor antagonism) are addressed via:

- Standardized Assays: Replicating assays under identical conditions (e.g., cell lines, IC50 measurement protocols) .

- Structural-Activity Relationship (SAR) Analysis: Comparing substituent effects (e.g., nitro vs. trifluoromethyl groups on bioactivity) .

- Computational Modeling: Docking studies (e.g., using AutoDock Vina) to predict binding affinities to target receptors, clarifying mechanistic variations .

How do substituent modifications impact the compound’s pharmacological profile?

Level: Advanced

Answer:

- Electron-Withdrawing Groups (EWGs): Chloro/fluoro substituents enhance metabolic stability and receptor binding via hydrophobic interactions .

- Sulfinyl Groups: Introducing trifluoromethylsulfinyl moieties (as in fipronil derivatives) increases insecticidal activity by disrupting GABA receptors .

- Pyrazole Core Modifications: 5-Amino groups improve solubility, while 4-cyano groups stabilize π-π stacking in kinase inhibitors (e.g., CDK2) . SAR studies require iterative synthesis and in vitro screening (e.g., MTT assays) to validate trends .

What are the challenges in crystallizing this compound, and how are they addressed?

Level: Advanced

Answer:

Crystallization difficulties arise from:

- Polymorphism: Multiple crystal forms due to flexible substituents. Slow evaporation from ethanol/acetone (1:1) yields stable monoclinic crystals .

- Hydrogen Bonding: Intramolecular N–H⋯O bonds (2.12–2.45 Å) dominate packing, requiring controlled humidity during crystallization .

- Data Collection: Low-temperature (193 K) X-ray diffraction minimizes thermal motion artifacts, improving resolution (<0.03 Å for bond lengths) .

How is computational chemistry applied to study this compound’s reactivity?

Level: Advanced

Answer:

- DFT Calculations: Gaussian 09 simulations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

- Reaction Pathway Analysis: IRC (Intrinsic Reaction Coordinate) studies model transition states in cyclization steps, guiding solvent/catalyst selection .

- MD Simulations: GROMACS assesses stability in biological membranes, correlating with bioavailability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.